molecular formula C7H5NO5S2 B2549662 4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid CAS No. 731802-17-8

4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid

Cat. No.: B2549662
CAS No.: 731802-17-8
M. Wt: 247.24
InChI Key: WKVNXWCPKKAPFQ-UHFFFAOYSA-N
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Description

4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO5S2 and its molecular weight is 247.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Cross-Claisen Condensation for Heterocyclic γ-Amino Acids : A method utilizing cross-Claisen condensation has been developed for the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their significance as mimics of protein secondary structures. This approach offers a versatile route for incorporating a wide range of lateral chains, enhancing the diversity of γ-amino acids (Mathieu et al., 2015).

Electronic Structure and Spectral Features : Comprehensive studies using DFT methods have elucidated the electronic structure and spectral characteristics of 4-methylthiadiazole-5-carboxylic acid, providing insights into hydrogen bonding, solvent effects, and non-linear optical properties, which are crucial for designing new compounds with desired electronic and optical behaviors (Singh et al., 2019).

Crystal Structure of Febuxostat-Acetic Acid : Investigation of febuxostat, containing a similar thiazole carboxylic acid motif, revealed significant insights into its crystal structure, providing a foundation for understanding molecular interactions that could influence the development of new therapeutic agents (Wu et al., 2015).

Bioactivity and Applications

Antineoplastic Agents : The synthesis of 1,2,3-thiadiazole derivatives, including those related to thiazole carboxylic acids, has shown potential for antineoplastic (anti-cancer) applications, indicating the relevance of these compounds in developing new cancer treatments (Looker & Wilson, 1965).

Angiotensin II Receptor Antagonists : Research into benzimidazole derivatives bearing acidic heterocycles, including thiazole and oxadiazole rings, has demonstrated significant angiotensin II receptor antagonistic activities, underscoring the therapeutic potential of these compounds in treating cardiovascular diseases (Kohara et al., 1996).

Fungicidal and Antivirus Activity : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have exhibited promising fungicidal and antiviral activities, highlighting the potential of thiazole carboxylic acid derivatives in developing new agents for controlling fungi and viruses (Fengyun et al., 2015).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 , which refer to potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5S2/c1-2-3-5(9)8-15(12,13)7(3)14-4(2)6(10)11/h1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVNXWCPKKAPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731802-17-8
Record name 4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid
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